2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine
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Overview
Description
2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8BrClN2 and a molecular weight of 235.51 g/mol It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and two methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine typically involves the halogenation of 4,6-dimethylpyridin-3-amine. One common method includes the bromination and chlorination of the pyridine ring under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent, such as bromine and chlorine gas .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Similar in structure but lacks the chlorine atom.
5-Bromo-4,6-dimethyl-2-pyridinamine: Another derivative with similar properties.
Uniqueness
This dual halogenation can enhance its utility in various chemical reactions and research applications .
Properties
IUPAC Name |
2-bromo-5-chloro-4,6-dimethylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJLTQPTZPXPOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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